

# D-erythro-sphingosine biological function and pathways

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## Compound of Interest

**Compound Name:** *N-Boc-1-pivaloyl-D-erythro-sphingosine*

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An In-depth Technical Guide on the Core Biological Functions and Pathways of D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

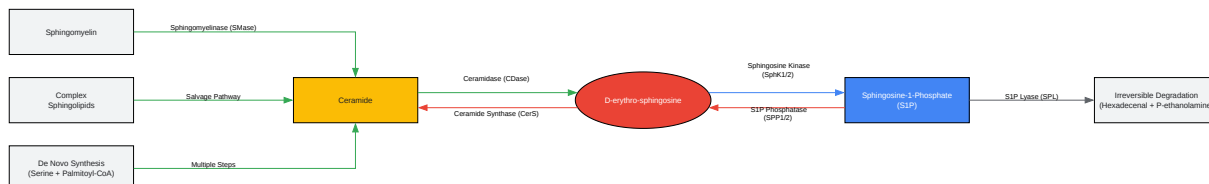
D-erythro-sphingosine is a foundational sphingoid base, an 18-carbon amino alcohol that serves as the central backbone for the majority of sphingolipids in mammalian cells.[1][2] Far from being a mere structural intermediate, sphingosine is a bioactive molecule in its own right and the critical precursor to other potent signaling lipids, most notably ceramide and sphingosine-1-phosphate (S1P).[3][4] The metabolic interplay between these three molecules—ceramide, sphingosine, and S1P—forms a tightly regulated signaling nexus often referred to as the "sphingolipid rheostat," which governs a multitude of cellular processes including proliferation, survival, apoptosis, migration, and inflammation.[3][5][6] This guide provides a detailed examination of the biological functions of D-erythro-sphingosine, its associated metabolic and signaling pathways, and the experimental methodologies used to investigate them.

## Core Metabolic Pathways of D-erythro-sphingosine

D-erythro-sphingosine sits at the heart of sphingolipid metabolism. Its cellular levels are controlled through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.<sup>[7]</sup>

- **De Novo Synthesis:** This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, ultimately producing ceramide. Ceramide can then be deacylated by ceramidases to yield sphingosine.<sup>[7][8]</sup>
- **Salvage Pathway:** Complex sphingolipids are degraded within the lysosome back to their fundamental components. This process liberates sphingosine, which can be re-acylated by ceramide synthases (CerS) to form ceramide, effectively recycling the sphingoid base.<sup>[9]</sup> The dephosphorylation of S1P by S1P phosphatases also regenerates sphingosine, contributing to this pathway.
- **Sphingomyelinase Pathway:** On the plasma membrane, sphingomyelin can be hydrolyzed by sphingomyelinases into ceramide, which is subsequently converted to sphingosine by ceramidases.<sup>[7][10]</sup>

Once formed, sphingosine has two primary fates: it can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P, or it can be acylated by ceramide synthases (CerS) to form ceramide.<sup>[11]</sup> This balance is critical, as ceramide and sphingosine are generally considered pro-apoptotic, while S1P is pro-survival.<sup>[3][5]</sup>



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Core metabolic pathways involving D-erythro-sphingosine.

## Biological Functions and Signaling Pathways

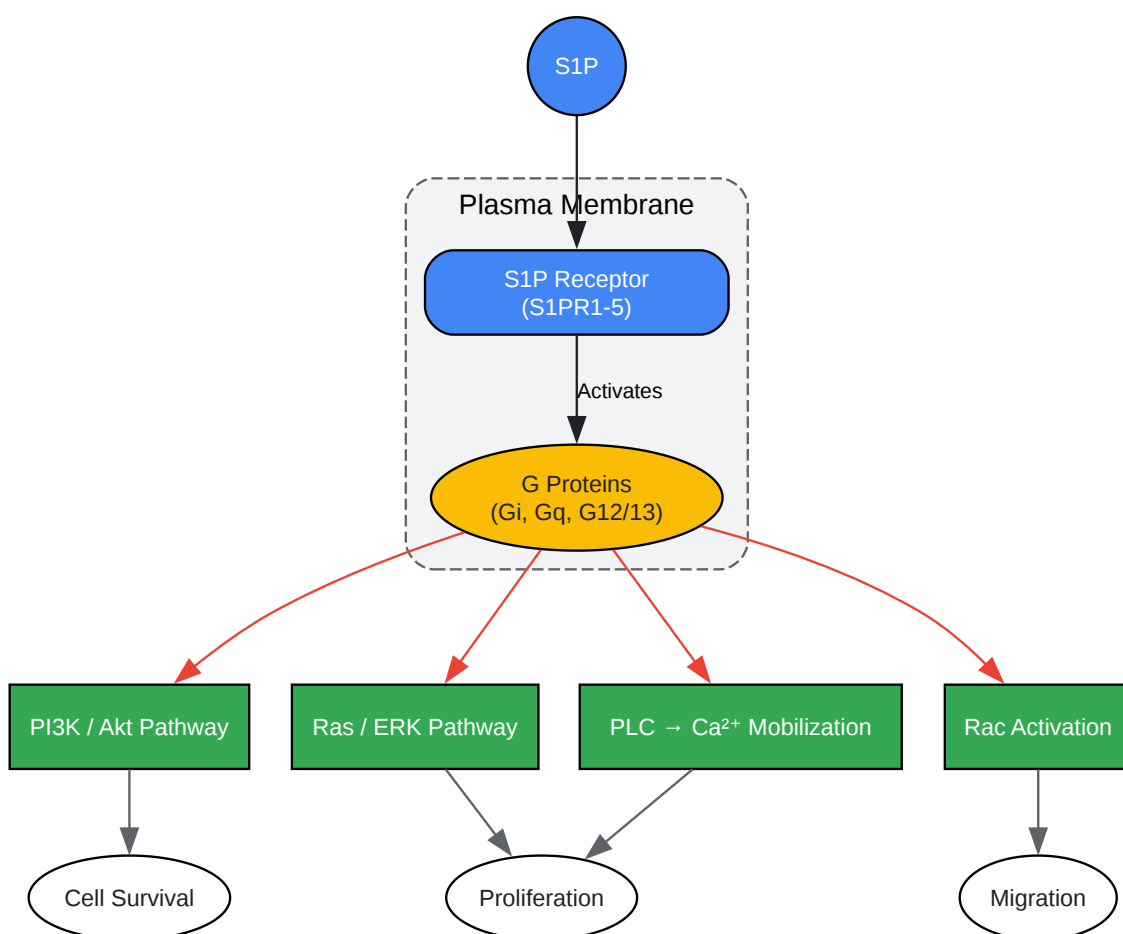
### The Sphingosine-S1P Axis: A Master Regulator

The most well-characterized function of D-erythro-sphingosine is its role as the substrate for sphingosine kinases, leading to the formation of S1P.[4][12] S1P is a pleiotropic signaling molecule that can act both intracellularly and extracellularly.[13][14]

- **Intracellular Actions:** Inside the cell, S1P can directly modulate the activity of various proteins.
- **Extracellular Signaling:** S1P is exported from the cell by specific transporters (e.g., Spns2, Mfsd2b) and binds to a family of five G protein-coupled receptors (GPCRs), designated S1P<sub>1</sub> to S1P<sub>5</sub>. [12][14][15] This receptor-mediated signaling regulates a vast array of critical physiological processes, including immune cell trafficking, vascular development, cell migration, and survival. [14][15][16]

The activation of S1P receptors triggers downstream signaling cascades that are often cell-type and receptor-subtype specific. These pathways include the activation of PI3K-Akt, Ras-ERK, PLC-mediated calcium signaling, and Rac, which are crucial for cell migration and proliferation.

[1]



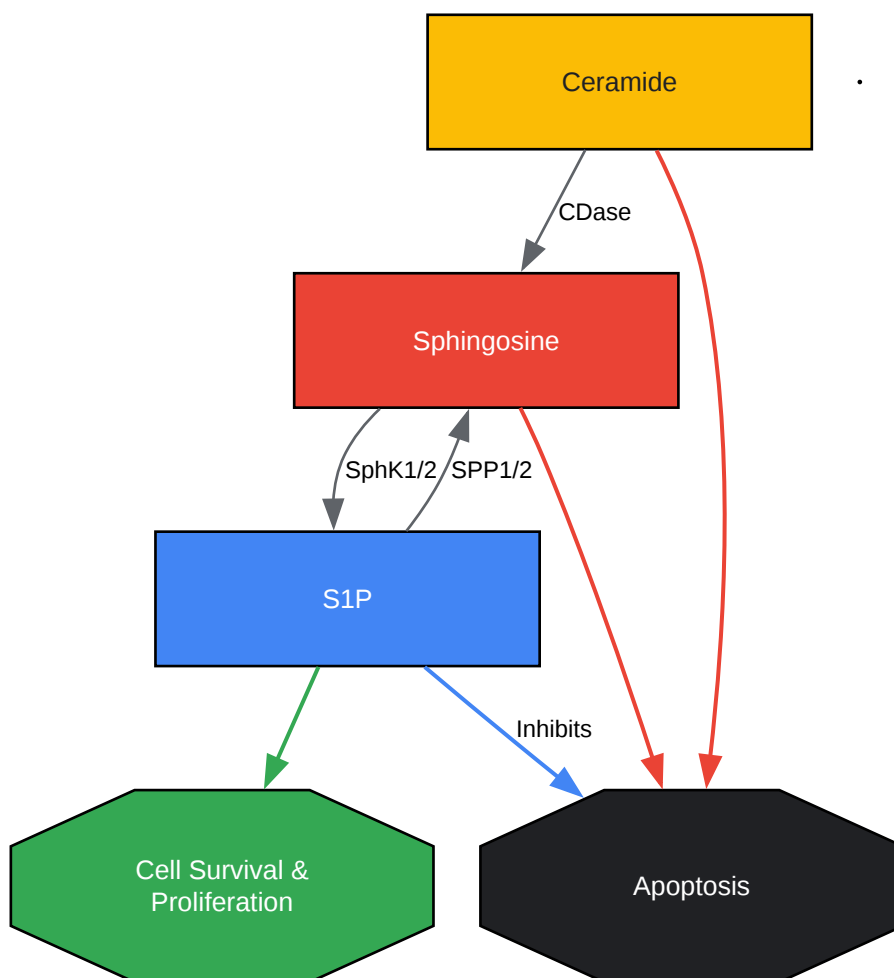
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Extracellular S1P signaling through GPCRs.

## Role in Apoptosis

In stark contrast to the pro-survival nature of S1P, both D-erythro-sphingosine and its metabolic precursor, ceramide, are potent inducers of apoptosis.[3] Sphingosine has been shown to induce apoptosis in various cancer cell lines, an effect that demonstrates stereospecificity, with the D-erythro isomer being the most potent.[17] The mechanisms are multifaceted and include:

- Inhibition of Pro-Survival Kinases: Sphingosine can inhibit protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.[17]
- Modulation of the Sphingolipid Rheostat: The balance between pro-apoptotic sphingosine/ceramide and anti-apoptotic S1P is a critical determinant of cell fate. High levels of sphingosine shift the balance towards cell death. The phosphorylation of sphingosine to S1P by SphK1 is a key checkpoint that can prevent apoptosis.[3] Conversely, inhibition of SphK can lead to sphingosine accumulation and trigger apoptosis.[18]



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The sphingolipid rheostat balancing apoptosis and survival.

## Quantitative Data Summary

The study of D-erythro-sphingosine and its metabolic enzymes involves precise quantitative measurements. The following tables summarize key kinetic parameters and concentrations reported in the literature.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Km Value	Organism/System	Reference
Sphingosine Kinase	D-erythro-sphingosine	5 $\mu$ M	Rat brain	[19]
Sphingosine Kinase	ATP	93 $\mu$ M	Rat brain	[19]
S1P Phosphohydrolase (LPP1)	PA	0.05 mol%	Murine	[20]
S1P Phosphohydrolase (LPP1)	LPA	0.08 mol%	Murine	[20]

Table 2: Inhibitor Constants (Ki)

Enzyme	Inhibitor	Ki Value ( $\mu\text{M}$ )	Organism/System	Reference
mSphK2	SLM6031434	0.4	Murine (recombinant)	[21]
rSphK2	SLM6031434	0.3	Rat (recombinant)	[21]
mSphK1	SLR080811	15	Murine (recombinant)	[21]
mSphK2	SLR080811	1.3	Murine (recombinant)	[21]

Table 3: Substrate Concentrations Used in In Vitro Assays

Assay	Substrate	Concentration	Notes	Reference
SphK Activity Assay	D-erythro-sphingosine	25 $\mu\text{M}$	In 0.1% Triton X-100	[22]
SphK Activity Assay	D-erythro-sphingosine	5 - 10 $\mu\text{M}$	For recombinant SphK1/2	[21]
SphK Inhibitor Screening	D-erythro-sphingosine	50 $\mu\text{M}$	Final concentration in assay	[23]
CerS Activity Assay	NBD-sphinganine	10 $\mu\text{M}$	With 50 $\mu\text{M}$ fatty acid-CoA	[24]

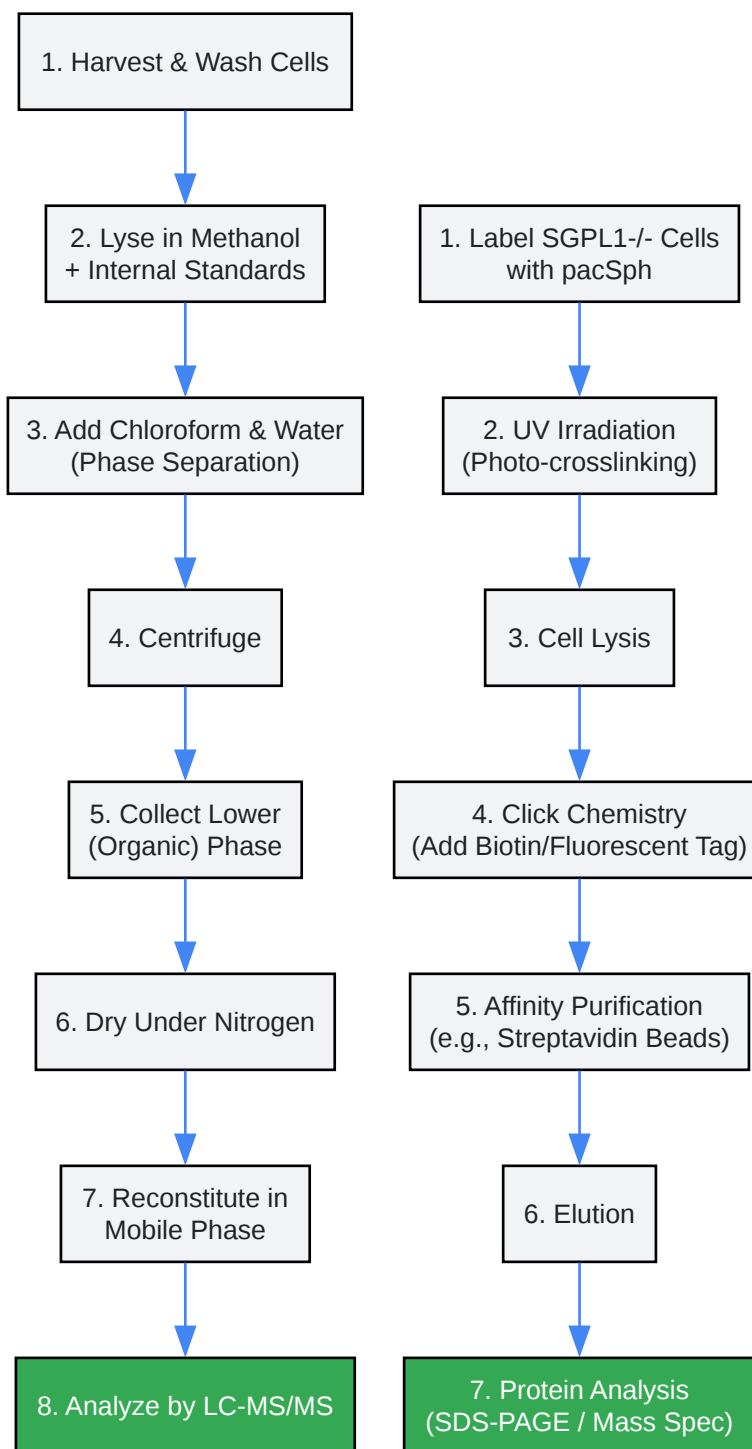
## Experimental Protocols

### Protocol 1: Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of sphingolipids from cultured cells.[25]

## Methodology

- Cell Preparation: Culture cells to desired confluency. Place the culture plate on ice and aspirate the medium.
- Washing: Wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
- Lysis & Standard Spiking: Add 500  $\mu$ L of ice-cold methanol containing a mixture of appropriate stable isotope-labeled internal standards (e.g., Sphingosine-d<sub>7</sub>). Scrape cells and transfer the suspension to a microcentrifuge tube.[\[25\]](#)
- Lipid Extraction (Bligh & Dyer Method):
  - Add 250  $\mu$ L of chloroform and vortex vigorously for 1 minute.
  - Add 200  $\mu$ L of deionized water and vortex for 1 minute.
  - Centrifuge at >3000 x g for 10 minutes at 4°C to induce phase separation.[\[25\]](#)
- Sample Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
- Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100  $\mu$ L) of the initial mobile phase for LC-MS/MS analysis.
- Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18 for reverse phase) for separation and quantification.[\[26\]](#)



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